SKPin C1 can be classified as a chemical inhibitor within the context of cancer therapeutics, specifically targeting protein-protein interactions within the ubiquitin-proteasome system.
The synthesis of SKPin C1 involves several key steps, typically beginning with a precursor compound that undergoes various chemical transformations to introduce functional groups necessary for its inhibitory activity. The specific synthetic route may vary, but it often includes:
These methods are designed to optimize yield and purity while ensuring that the final product retains its biological activity .
The synthesis often employs techniques such as:
The molecular structure of SKPin C1 features a complex arrangement that includes aromatic rings and heteroatoms, contributing to its binding affinity for Skp2. The presence of bromine and sulfur atoms enhances its reactivity and interaction with biological targets.
Key structural data include:
SKPin C1 primarily functions through competitive inhibition, where it binds to Skp2, preventing its interaction with p27. This inhibition leads to:
The effectiveness of SKPin C1 has been demonstrated through various assays, including:
The mechanism by which SKPin C1 exerts its effects involves:
Studies have shown that treatment with SKPin C1 leads to significant increases in p27 levels across various cancer cell lines, correlating with decreased cell viability .
SKPin C1 has significant implications in cancer research due to its ability to modulate cell cycle regulators. Its applications include:
SKPin C1 (Chemical name: 2-[4-Bromo-2-[[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-5-thiazolidinylidene]methyl]-phenoxy]acetic acid; CAS: 432001-69-9) is a selective small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2) subunit within the SCF (Skp1-Cullin 1-F-box protein) E3 ubiquitin ligase complex. This complex belongs to the Cullin-RING ligase (CRL) superfamily, the largest category of E3 ubiquitin ligases in humans, responsible for targeting approximately 20% of cellular proteins for proteasomal degradation. The SCF complex functions through a modular architecture: Cullin 1 serves as a structural scaffold, RING-box protein 1 recruits E2 ubiquitin-conjugating enzymes, Skp1 acts as an adaptor, and F-box proteins (e.g., Skp2) provide substrate specificity [1] [4].
SKPin C1 specifically disrupts the SCF-Skp2 complex's ability to ubiquitinate key cell cycle regulators. Mechanistically, it binds to Skp2 and prevents its interaction with substrate proteins, most notably the cyclin-dependent kinase inhibitor p27 (also known as Kip1). Under physiological conditions, SCF-Skp2 recognizes phosphorylated p27 (at threonine 187), catalyzes its K48-linked polyubiquitination, and targets it for proteasomal degradation. This process facilitates the G1-to-S phase transition. By inhibiting Skp2, SKPin C1 stabilizes p27, leading to cell cycle arrest in either G1 or G2/M phases, depending on the cellular context [2] [5] [9]. This specificity makes SKPin C1 a valuable research tool for probing SCF-Skp2 function and a potential therapeutic candidate for cancers characterized by Skp2 overexpression and p27 depletion.
Table 1: Core Components of the SCF-Skp2 E3 Ubiquitin Ligase Complex Targeted by SKPin C1
Component | Molecular Function | Role in Ubiquitination |
---|---|---|
Skp2 (F-box protein) | Substrate recognition (e.g., p27, p21, p57) | Binds phosphorylated substrates; Primary target of SKPin C1 inhibition |
Skp1 | Adaptor protein | Bridges Skp2 to Cullin 1 |
Cullin 1 | Structural scaffold | Recruits Rbx1 via C-terminus; Binds Skp1 via N-terminus |
Rbx1 (RING protein) | E2 ubiquitin-conjugating enzyme recruitment | Catalyzes ubiquitin transfer from E2 to substrate |
E2 Enzyme (e.g., UbcH7) | Ubiquitin conjugation | Transfers ubiquitin to substrate bound by SCF-Skp2 |
The structural mechanism underlying SKPin C1’s inhibition centers on its disruption of the ternary complex formed between Skp2, the adapter protein cyclin-dependent kinase regulatory subunit 1 (Cks1), and p27. Structural studies reveal that p27 interaction with SCF-Skp2 is strictly dependent on phosphorylation at threonine 187 (pThr187) and requires Cks1 as a co-factor. The Skp2-Cks1 complex creates a composite binding pocket: Cks1 recognizes the phosphorylated Thr187 residue of p27, while Skp2 binds an invariant glutamate residue at position 185 (Glu185) of p27. This dual interaction positions p27 optimally for ubiquitin transfer [3].
SKPin C1, a thioxothiazolidine derivative, binds directly to Skp2 at or near the p27-Cks1 interface. Biochemical analyses demonstrate that SKPin C1 reduces the binding affinity between Skp2 and p27 without disrupting Skp2-Cks1 interactions. This suggests that the compound acts as a competitive or allosteric inhibitor that sterically hinders p27 docking. Mutagenesis studies further support that residues within the Skp2 leucine-rich repeat (LRR) domain and C-terminal tail, which interact with Cks1, are critical for SKPin C1’s inhibitory effect. Consequently, SKPin C1 prevents the recruitment of p27 to the SCF-Skp2 complex, thereby shielding p27 from ubiquitination and degradation [3] [5] [9]. This stabilization of p27 is quantifiable in vitro and in cell-based models, where SKPin C1 treatment significantly increases p27 half-life and decreases polyubiquitinated p27 species.
Ubiquitination is a highly diverse post-translational modification, with chain linkage specificity dictating functional outcomes. K48-linked polyubiquitin chains typically target substrates for proteasomal degradation, while K63-linked chains are associated with non-proteolytic roles, including signal transduction, DNA repair, and endocytosis. The SCF-Skp2 complex primarily generates K48-linked chains on its substrates (e.g., p27), committing them to proteasomal destruction [1] [6].
SKPin C1 exerts a profound and selective effect on K48-linked ubiquitination by specifically inhibiting SCF-Skp2 activity. In multiple myeloma cells (U266, RPMI 8226), SKPin C1 treatment or Skp2 knockdown significantly reduces K48-linked polyubiquitination of p27, as confirmed by immunoprecipitation assays using anti-ubiquitin antibodies. This directly correlates with p27 protein accumulation, cell cycle arrest, and apoptosis induction. Crucially, SKPin C1 does not globally inhibit all ubiquitin ligase activity or disrupt other linkage types (e.g., K63) indiscriminately. For example, K63-linked ubiquitination events involved in NF-κB signaling or endocytic trafficking remain largely unaffected, underscoring the compound's specificity for the SCF-Skp2-K48 degradation axis [5] [6]. However, emerging evidence suggests that branched ubiquitin chains (e.g., K11/K48, K48/K63) may also contribute to proteasomal targeting efficiency. While SKPin C1’s impact on such branched chains synthesized by SCF-Skp2 remains uncharacterized, its primary mechanism likely involves suppressing the initiation or elongation of K48-linked chains on specific substrates [10].
Cullin proteins are not merely passive scaffolds in CRL complexes; they exhibit regulated conformational flexibility critical for their ubiquitin ligase activity. Structural and biophysical analyses (e.g., molecular dynamics simulations) reveal that Cullin 1 (Cul1) possesses conserved hinge regions within its N-terminal domain that allow bending motions. This flexibility facilitates optimal positioning of the Rbx1-bound E2 enzyme relative to the substrate-bound Skp1-F-box module, thereby enabling efficient ubiquitin transfer. Neddylation (covalent attachment of the ubiquitin-like protein NEDD8 to Cullin 1) enhances this flexibility and promotes E2-E3-substrate complex formation [4] [7].
SKPin C1’s binding to Skp2 may propagate allosteric effects that influence the dynamics of the entire SCF complex. While direct structural data on SKPin C1-bound SCF-Skp2 is limited, studies of related inhibitors and CRL perturbations provide insights. Inhibition of substrate binding (e.g., p27) by SKPin C1 could alter the spatial orientation of the Skp1-Skp2 module relative to the Cul1-Rbx1 catalytic core. This misalignment might impede the E2~Ub conjugate's access to the substrate or reduce the efficiency of ubiquitin chain elongation. Furthermore, Cul1 flexibility is modulated by accessory proteins like CAND1 (Cullin-associated NEDD8-dissociated protein 1), which exchanges substrate recognition modules. Although not yet demonstrated for SKPin C1, sustained inhibition of Skp2-substrate interactions could potentially influence CRL recycling or neddylation cycles, indirectly affecting the dynamics and activity of the entire ligase complex [4] [7].
Table 2: Functional Consequences of SKPin C1-Mediated SCF-Skp2 Inhibition in Cancer Cells
Cellular Process | Effect of SKPin C1 | Downstream Outcome |
---|---|---|
p27 Ubiquitination | Decreased K48-linked polyubiquitination | Stabilization of p27 protein |
Cell Cycle Progression | Accumulation of p27 | G1 or G2/M phase arrest |
Apoptosis | Increased cleaved caspase-3 | Induction of apoptosis in malignant cells (e.g., myeloma, melanoma) |
Proliferation | Reduced EdU incorporation; Decreased MTT absorbance | Inhibition of cancer cell viability |
Ubiquitin Linkage Specificity | Selective suppression of SCF-Skp2-mediated K48 linkages | Minimal impact on K63-linked ubiquitination events |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1